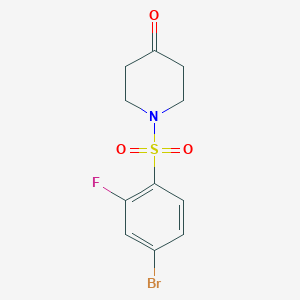

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one

Description

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one is a sulfonamide-derived piperidinone compound featuring a bromo-fluorophenyl substituent. The bromine and fluorine substituents on the phenyl ring modulate electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIVJVPBCWEWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and piperidin-4-one.

Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate.

Synthetic Route: The synthetic route may include steps such as sulfonylation, where the 4-bromo-2-fluoroaniline is reacted with a sulfonyl chloride to form the sulfonyl derivative.

Chemical Reactions Analysis

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Scientific Research Applications

Organic Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules through various reactions:

- Nucleophilic Substitution Reactions : The bromine or fluorine atoms can be replaced by other nucleophiles.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Medicinal Chemistry

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one is investigated for its potential therapeutic applications:

- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes (like COX and LOX), suggesting potential use in treating inflammatory diseases.

| Study Type | Findings |

|---|---|

| In vitro assays | Significant reduction in pro-inflammatory markers |

| Animal models | Reduced edema via COX inhibition |

Antibacterial and Anticancer Properties

Research indicates that this compound may exhibit antibacterial effects, particularly against Gram-positive bacteria, and anticancer properties:

- Cytotoxicity Assessment : Structural modifications enhance cytotoxicity against cancer cells, indicating the importance of optimizing the piperidine structure for therapeutic efficacy.

| Compound Variant | Activity Level |

|---|---|

| Piperidine derivative | Enhanced cytotoxicity against breast cancer cells |

| Sulfonamide analogs | Effective against multiple bacterial strains |

Case Studies

Several case studies illustrate the efficacy of compounds related to 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one:

-

Anti-inflammatory Effects :

- A study demonstrated that a related compound significantly reduced inflammation in animal models by inhibiting COX enzymes.

-

Cytotoxicity Assessment :

- In vitro assays showed that modifications to the piperidine ring could enhance cytotoxicity against breast cancer cells, suggesting that structural optimization is key for therapeutic efficacy.

-

Antibacterial Screening :

- Compounds structurally related to this compound were tested against multiple bacterial strains, revealing promising results particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one with key analogs, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing vs. The trifluoromethoxy group in the 5-bromo-2-(trifluoromethoxy) derivative further increases electron withdrawal, which may reduce nucleophilic substitution rates .

- This contrasts with the 4-methoxy analog, where the methoxy group occupies a para position, minimizing steric interference .

- Biological Activity: The 4-fluorophenyl analog demonstrated anti-inflammatory activity in vitro, suggesting that halogenation at the para position may enhance interaction with inflammatory targets .

Crystallographic and Computational Insights

- Crystal Packing: The anti-inflammatory (3E,5E)-3,5-bis(4-fluorobenzylidene)piperidin-4-one derivative () crystallizes in a monoclinic system, with sulfonyl groups influencing hydrogen-bonding networks . The target compound’s bromine atom may induce distinct packing patterns due to its larger atomic radius.

- Computational Predictions : For the pyrazole analog, predicted physicochemical properties (e.g., pKa ~12.05) suggest moderate basicity, aligning with sulfonamide characteristics .

Biological Activity

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one (CAS No. 1224592-09-9) is a synthetic compound belonging to the class of piperidinones, characterized by a piperidine ring and a sulfonyl group attached to a bromofluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures to 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one exhibit significant anti-inflammatory effects. Studies have shown that the sulfonamide moiety can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications in the arylsulfonamide moiety have been linked to enhanced antiproliferative activity, with some derivatives showing IC50 values in the nanomolar range against colorectal cancer cell lines .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| TASIN-1 | 25 | Colon Cancer |

| TASIN-2 | 3.2 | Colon Cancer |

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives are well-documented, with many exhibiting moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication .

The biological activity of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could act as a modulator for various receptors implicated in pain and inflammation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

- Anti-inflammatory Effects : A study demonstrated that a related compound significantly reduced edema in animal models by inhibiting COX enzymes.

- Cytotoxicity Assessment : In vitro assays showed that modifications to the piperidine ring could enhance cytotoxicity against breast cancer cells, suggesting that structural optimization is key for therapeutic efficacy.

- Antibacterial Screening : Compounds structurally related to 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one were tested against multiple bacterial strains, revealing promising results particularly against Gram-positive bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.